Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group at the 3-position and a 4-chloro-3-methylphenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate typically involves the reaction of 4-chloro-3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives such as:
- Ethyl 5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate
- Ethyl 5-(4-methylphenyl)-1H-pyrrole-3-carboxylate
- Ethyl 5-(4-bromophenyl)-1H-pyrrole-3-carboxylate
Uniqueness: The presence of both a chloro and a methyl group on the phenyl ring distinguishes this compound from its analogs. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for specific research applications.
Biological Activity
Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate (CAS Number: 36048-07-4) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C14H14ClNO2. The compound features a pyrrole ring substituted with a 4-chloro-3-methylphenyl group and an ethyl ester functional group. This structure is critical for its biological activity, influencing interactions with biological targets.
Research indicates that compounds containing pyrrole structures often exhibit diverse biological activities, including anti-inflammatory and antibacterial effects. This compound may act through the inhibition of specific enzymes or pathways involved in inflammation and microbial growth.
Biological Activities
- Anti-inflammatory Activity :
-
Antibacterial Activity :
- The compound has been evaluated for its antibacterial properties against various pathogens. In vitro studies indicate that it demonstrates significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This positions it as a potential candidate for developing new antibacterial agents.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anti-inflammatory | Inhibition of COX-2 | |
Antibacterial | MIC values between 3.12 - 12.5 µg/mL | |
Structure Activity Relationship (SAR) | Modifications enhance activity |
Case Study: COX-2 Inhibition
A study focused on the medicinal chemical optimization of fluorescent pyrrole-based compounds demonstrated that modifications to the substituents on the pyrrole core could significantly enhance COX-2 inhibitory activity. This compound was included in this analysis, highlighting its potential as a lead compound for further development .
Case Study: Antibacterial Efficacy
In another investigation, various pyrrole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited potent antibacterial activity, suggesting that structural modifications could lead to improved efficacy against resistant strains .
Properties
Molecular Formula |
C14H14ClNO2 |
---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H14ClNO2/c1-3-18-14(17)11-7-13(16-8-11)10-4-5-12(15)9(2)6-10/h4-8,16H,3H2,1-2H3 |
InChI Key |
RYAVFFCOCNAMNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1)C2=CC(=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.